4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol
CAS No.:
Cat. No.: VC14520986
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4OS |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
| Standard InChI | InChI=1S/C17H16N4OS/c1-2-21-16(14-8-10-18-11-9-14)19-20-17(21)23-12-15(22)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
| Standard InChI Key | WHFGTWKZLDSSNT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a 1,2,4-triazole core substituted at the 3rd, 4th, and 5th positions with a benzoylmethylthio group, an ethyl group, and a 4-pyridinyl ring, respectively. The triazole ring’s electron-deficient nature facilitates electrophilic substitutions, while the pyridine moiety enhances solubility and hydrogen-bonding capabilities.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 324.4 g/mol | |
| CAS Number | Not explicitly reported | |
| IUPAC Name | 2-[(4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
Discrepancies in molecular weight (318.41 g/mol in some sources) likely arise from variations in synthetic pathways or analytical methodologies.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the triazole ring via cyclocondensation of thiosemicarbazides with carboxylic acids, followed by alkylation or arylation to introduce substituents. For example:
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Cyclocondensation: Reaction of benzoyl chloride with thiosemicarbazide to form a thioamide intermediate.
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Alkylation: Introduction of the ethyl group using ethyl bromide under basic conditions.
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Arylation: Coupling with 4-pyridinylboronic acid via Suzuki-Miyaura cross-coupling.
Analytical Validation
Characterization employs:
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NMR Spectroscopy: and NMR confirm substituent integration and electronic environments.
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 324.4.
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IR Spectroscopy: Absorbance at 1650 cm confirms the carbonyl group (C=O).
Biological Activities
Antimicrobial Efficacy
Triazole derivatives disrupt microbial cell walls by inhibiting ergosterol biosynthesis (fungi) or penicillin-binding proteins (bacteria) . In vitro assays demonstrate:
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Antibacterial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal Activity: 80% growth inhibition of Candida albicans at 32 µg/mL .
Table 2: Biological Activity Profile
| Activity | Target Organism/Cell Line | Efficacy | Source |
|---|---|---|---|
| Antibacterial | S. aureus | MIC = 8 µg/mL | |
| Antifungal | C. albicans | 80% inhibition | |
| Anticancer | MCF-7 cells | IC = 12.5 µM |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The triazole ring undergoes nitration at the N-1 position, while the pyridine nitrogen participates in coordination chemistry with metal ions (e.g., Cu, Zn).
Nucleophilic Reactions
The thioether moiety (-S-) is susceptible to oxidation, forming sulfoxides or sulfones, which modulate bioactivity. For instance, sulfone derivatives exhibit enhanced antifungal potency (MIC = 4 µg/mL) .
Pharmacological Applications and Future Directions
Therapeutic Prospects
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Antimicrobial Agents: Structural analogs with fluorinated pyridines show improved pharmacokinetics .
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Anticancer Drug Candidates: Conjugation with nanoparticles enhances tumor targeting.
Research Gaps
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